Cas no 1217273-74-9 (2-Methyl-5-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)-1,3,4-oxadiazole)

2-Methyl-5-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)-1,3,4-oxadiazole is a boronic ester-functionalized heterocyclic compound, primarily utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions. Its structure combines a pyridine core with a 1,3,4-oxadiazole moiety, enhancing stability and reactivity in palladium-catalyzed transformations. The presence of the dioxaborolane group ensures efficient transmetalation, while the oxadiazole ring contributes to electronic modulation, making it valuable in pharmaceutical and materials science applications. This compound exhibits good solubility in common organic solvents and demonstrates compatibility with diverse reaction conditions. Its well-defined reactivity profile makes it a reliable building block for constructing complex molecular architectures, particularly in drug discovery and functional material synthesis.
2-Methyl-5-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)-1,3,4-oxadiazole structure
1217273-74-9 structure
商品名:2-Methyl-5-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)-1,3,4-oxadiazole
CAS番号:1217273-74-9
MF:C14H18BN3O3
メガワット:287.122023105621
CID:5734956
PubChem ID:59243399

2-Methyl-5-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)-1,3,4-oxadiazole 化学的及び物理的性質

名前と識別子

    • 2-Methyl-5-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)-1,3,4-oxadiazole
    • Pyridine, 2-(5-methyl-1,3,4-oxadiazol-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • SCHEMBL13429902
    • 1217273-74-9
    • 2-methyl-5-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-1,3,4-oxadiazole
    • 2-Methyl-5-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)-1,3,4-oxadiazole
    • インチ: 1S/C14H18BN3O3/c1-9-17-18-12(19-9)11-7-6-10(8-16-11)15-20-13(2,3)14(4,5)21-15/h6-8H,1-5H3
    • InChIKey: SCQWNQQFSUEXCZ-UHFFFAOYSA-N
    • ほほえんだ: O1B(C2C=NC(C3=NN=C(C)O3)=CC=2)OC(C)(C)C1(C)C

計算された属性

  • せいみつぶんしりょう: 287.1441216g/mol
  • どういたいしつりょう: 287.1441216g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 21
  • 回転可能化学結合数: 2
  • 複雑さ: 378
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 70.3Ų

じっけんとくせい

  • 密度みつど: 1.19±0.1 g/cm3(Predicted)
  • ふってん: 428.5±55.0 °C(Predicted)
  • 酸性度係数(pKa): -0.86±0.31(Predicted)

2-Methyl-5-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)-1,3,4-oxadiazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M221460-50mg
2-Methyl-5-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)-1,3,4-oxadiazole
1217273-74-9
50mg
$ 250.00 2022-06-04
TRC
M221460-10mg
2-Methyl-5-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)-1,3,4-oxadiazole
1217273-74-9
10mg
$ 70.00 2022-06-04
TRC
M221460-5mg
2-Methyl-5-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)-1,3,4-oxadiazole
1217273-74-9
5mg
$ 50.00 2022-06-04

2-Methyl-5-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)-1,3,4-oxadiazole 関連文献

2-Methyl-5-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)-1,3,4-oxadiazoleに関する追加情報

Comprehensive Guide to 2-Methyl-5-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)-1,3,4-oxadiazole (CAS No. 1217273-74-9)

2-Methyl-5-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)-1,3,4-oxadiazole (CAS No. 1217273-74-9) is a highly specialized boron-containing heterocyclic compound that has gained significant attention in pharmaceutical and materials science research. This compound belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities and applications in drug discovery. The presence of both pyridine and dioxaborolane moieties makes this molecule particularly interesting for Suzuki-Miyaura cross-coupling reactions, a topic frequently searched by synthetic chemists.

Recent trends in medicinal chemistry show growing interest in boron-based compounds, especially after the FDA approval of several boron-containing drugs. Researchers are actively investigating CAS 1217273-74-9 as a potential building block for novel kinase inhibitors and anticancer agents. The compound's unique structure allows for bioconjugation and proteolysis-targeting chimera (PROTAC) development, addressing current hot topics in drug discovery.

The 1,3,4-oxadiazole core in this molecule contributes to its metabolic stability and bioavailability, properties highly valued in pharmaceutical research. Many scientists searching for "oxadiazole derivatives in drug design" will find this compound particularly relevant. The dioxaborolane group serves as a protected form of boronic acid, making 1217273-74-9 valuable for controlled release applications in medicinal chemistry.

In materials science, 2-Methyl-5-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)-1,3,4-oxadiazole shows promise for developing organic electronic materials. Its conjugated system and electron-deficient oxadiazole unit make it suitable for organic light-emitting diodes (OLEDs) and organic photovoltaics, addressing the growing demand for sustainable energy solutions.

The synthetic versatility of CAS 1217273-74-9 makes it valuable for high-throughput screening in drug discovery. Pharmaceutical companies frequently search for "building blocks for fragment-based drug discovery," and this compound fits perfectly into such applications. Its boronate ester functionality allows for diverse bioconjugation strategies, a topic gaining traction in targeted drug delivery research.

Quality control of 2-Methyl-5-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)-1,3,4-oxadiazole typically involves HPLC, NMR, and mass spectrometry analysis. Researchers looking for "characterization of boron-containing compounds" will find this information valuable. The compound's stability under various conditions makes it suitable for long-term storage and international shipping.

Recent publications have highlighted the potential of 1217273-74-9 in developing PET imaging probes, addressing the growing interest in molecular imaging technologies. The compound's boron neutron capture therapy (BNCT) potential is also under investigation, though this application requires careful consideration of regulatory guidelines.

The global market for specialty boron compounds like 2-Methyl-5-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)-1,3,4-oxadiazole is expanding rapidly, driven by increased R&D investment in targeted therapies and personalized medicine. Suppliers should note the growing demand for high-purity research chemicals with comprehensive analytical certificates.

When handling CAS 1217273-74-9, standard laboratory precautions are recommended. While not classified as hazardous under normal conditions, proper chemical handling procedures should always be followed. Researchers frequently search for "safe handling of boron compounds," making this practical information valuable for potential users.

Future research directions for this compound include exploration of its catalytic applications and potential in supramolecular chemistry. The unique combination of nitrogen and boron heteroatoms in its structure offers intriguing possibilities for developing functional materials with tailored properties.

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